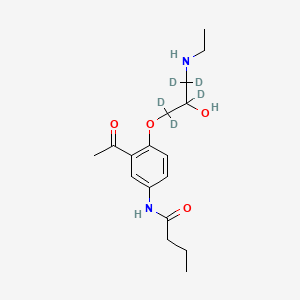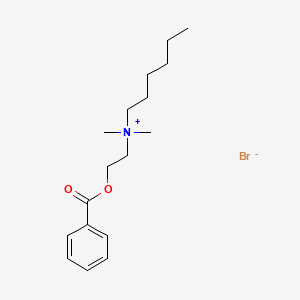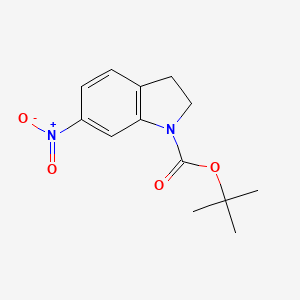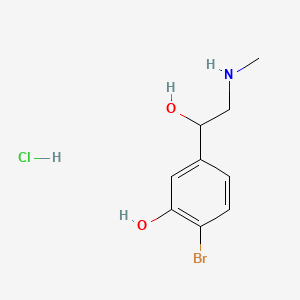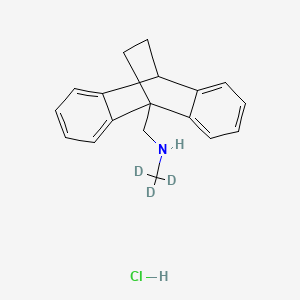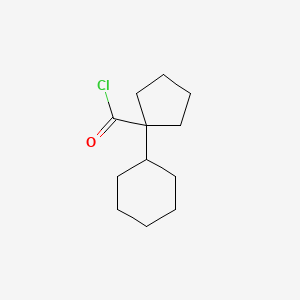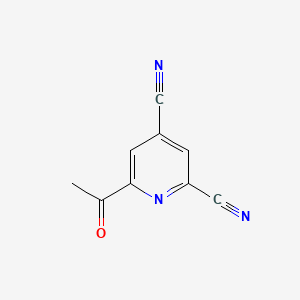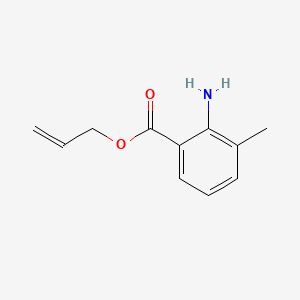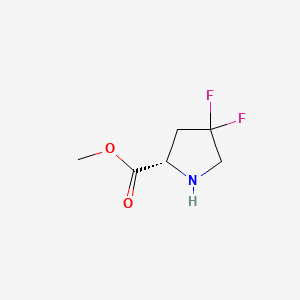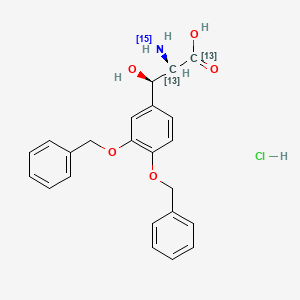
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is a synthetic compound used primarily in scientific research. It is a labeled version of droxidopa, which is a precursor to norepinephrine, a neurotransmitter involved in various physiological processes. The compound is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in metabolic studies and other research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the protection of hydroxyl groups, introduction of isotopic labels, and subsequent deprotection and purification. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the isotopic purity and chemical integrity of the final product. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality assurance .
化学反応の分析
Types of Reactions
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Nucleophilic substitution reactions at the benzyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in amines .
科学的研究の応用
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is widely used in various fields of scientific research:
Chemistry: Used as a reference compound in isotopic labeling studies.
Biology: Employed in metabolic pathway analysis.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
作用機序
The compound exerts its effects by acting as a precursor to norepinephrine. It undergoes enzymatic conversion to norepinephrine, which then interacts with adrenergic receptors to modulate physiological responses. The isotopic labels allow researchers to trace the metabolic pathways and understand the molecular targets and mechanisms involved .
類似化合物との比較
Similar Compounds
Droxidopa: The unlabeled version of the compound.
L-threo-3,4-Dihydroxyphenylserine: Another precursor to norepinephrine.
3,4-Di-O-benzyl DL-threo-Droxidopa: The non-isotopically labeled version.
Uniqueness
3,4-Di-O-benzyl DL-threo-Droxidopa-13C2,15N Hydrochloride is unique due to its isotopic labels, which make it particularly valuable for research applications involving metabolic tracing and pathway analysis. This distinguishes it from other similar compounds that lack these labels.
特性
IUPAC Name |
(2R,3R)-2-(15N)azanyl-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxy(1,2-13C2)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m1./s1/i21+1,23+1,24+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-BOIBLEOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@H]([13C@H]([13C](=O)O)[15NH2])O)OCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,7-Diazabicyclo[4.2.0]oct-3-EN-8-one](/img/structure/B589329.png)

